Cas no 1261790-66-2 (4'-Bromo-2-chloro-2'-fluoropropiophenone)

4'-Bromo-2-chloro-2'-fluoropropiophenone is a versatile organic compound featuring a bromo, chloro, and fluoro substituent on a benzene ring. This compound is highly valued for its unique electronic properties, making it suitable for various synthetic applications. Its distinct substitution pattern enhances its reactivity, offering a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
4'-Bromo-2-chloro-2'-fluoropropiophenone structure
1261790-66-2 structure
Product Name:4'-Bromo-2-chloro-2'-fluoropropiophenone
CAS No:1261790-66-2
MF:C9H7BrClFO
MW:265.506684541702
CID:4938663
Update Time:2025-06-18

4'-Bromo-2-chloro-2'-fluoropropiophenone Chemical and Physical Properties

Names and Identifiers

    • 4'-Bromo-2-chloro-2'-fluoropropiophenone
    • 1-(4-bromo-2-fluorophenyl)-2-chloropropan-1-one
    • Inchi: 1S/C9H7BrClFO/c1-5(11)9(13)7-3-2-6(10)4-8(7)12/h2-5H,1H3
    • InChI Key: KYQHJXWXFDAAIK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)C(C(C)Cl)=O

Computed Properties

  • Exact Mass: 263.93528 g/mol
  • Monoisotopic Mass: 263.93528 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 265.50
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.1

4'-Bromo-2-chloro-2'-fluoropropiophenone Pricemore >>

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Additional information on 4'-Bromo-2-chloro-2'-fluoropropiophenone

4'-Bromo-2-chloro-2'-fluoropropiophenone: A Comprehensive Overview

4'-Bromo-2-chloro-2'-fluoropropiophenone (CAS No. 1261790-66-2) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique bromine, chlorine, and fluorine substituents, exhibits a diverse range of chemical properties that make it a valuable tool in various research and industrial applications. In this article, we will delve into the structural features, synthesis methods, applications, and recent advancements related to 4'-Bromo-2-chloro-2'-fluoropropiophenone, providing a comprehensive understanding of its significance in modern science.

The molecular structure of 4'-Bromo-2-chloro-2'-fluoropropiophenone is defined by its aromatic ring system and the presence of halogen substituents. The compound consists of a phenyl group attached to a propionyl group, with bromine at the 4' position, chlorine at the 2 position, and fluorine at the 2' position. This arrangement imparts unique electronic and steric properties to the molecule, making it highly reactive in certain chemical transformations. Recent studies have highlighted the importance of halogen substitution patterns in influencing the reactivity and selectivity of aromatic compounds, further underscoring the value of 4'-Bromo-2-chloro-2'-fluoropropiophenone in synthetic chemistry.

The synthesis of 4'-Bromo-2-chloro-2'-fluoropropiophenone involves a series of carefully designed reactions that ensure high purity and yield. One common approach involves the Friedel-Crafts acylation reaction, where a brominated aromatic ring is subjected to acylation using an appropriate acyl chloride or acyl bromide. Subsequent halogenation steps are then employed to introduce chlorine and fluorine substituents at specific positions. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly synthesis pathways for this compound, reducing production costs while maintaining high product quality.

One of the most notable applications of 4'-Bromo-2-chloro-2'-fluoropropiophenone is in drug discovery and development. The compound serves as a valuable intermediate in the synthesis of bioactive molecules with potential therapeutic applications. For instance, researchers have utilized this compound as a building block for developing anti-inflammatory agents, antiviral drugs, and anticancer therapies. Its ability to undergo various functional group transformations makes it an ideal candidate for exploring novel pharmacophores and optimizing drug candidates.

In addition to its role in pharmaceutical research, 4'-Bromo-2-chloro-2'-fluoropropiophenone has found applications in materials science. The compound's electronic properties make it suitable for use in organic semiconductors and optoelectronic devices. Recent studies have demonstrated its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic materials, where its ability to modulate electronic transitions is highly advantageous. These findings highlight the versatility of this compound across multiple scientific disciplines.

The toxicological profile of 4'-Bromo-2-chloro-2'-fluoropropiophenone has also been extensively studied to ensure its safe handling and use in industrial settings. Research indicates that while the compound exhibits moderate toxicity under certain conditions, proper safety protocols can mitigate risks associated with exposure. Ongoing investigations into its environmental impact are aimed at developing sustainable practices for its production and disposal.

In conclusion, 4'-Bromo-2-chloro-2'-fluoropropiophenone (CAS No. 1261790-66-2) stands as a testament to the ingenuity of modern chemistry. Its unique structure, versatile reactivity, and wide-ranging applications continue to drive innovation across various scientific domains. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its importance in both academic and industrial contexts.

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